
Ethyl 1-(4-fluorobenzoyl)piperidine-3-carboxylate
Overview
Description
“Ethyl 1-(4-fluorobenzoyl)piperidine-3-carboxylate” is a chemical compound with the molecular formula C15H18FNO3 . It’s used in the synthesis of various pharmaceuticals .
Synthesis Analysis
The synthesis of “Ethyl 1-(4-fluorobenzoyl)piperidine-3-carboxylate” involves the reaction of ethyl nipecotate with 4-fluorobenzoyl chloride in the presence of triethylamine in dichloromethane at 20°C . The reaction is stirred for 2 hours at room temperature, after which the solvent is removed and the residue is treated with water and ethyl acetate .Scientific Research Applications
Antitubercular Activity
Ethyl 1-(4-fluorobenzoyl)piperidine-3-carboxylate, and related compounds, have shown promise as antituberculosis agents. For instance, a study by Jeankumar et al. (2013) synthesized a series of related compounds and found one (14) to be effective against Mycobacterium tuberculosis with good in vitro activity and low cytotoxicity.
Mimicking Ergot Alkaloids and Synthetic Piperidine Drugs
Research by Branden et al. (1992) explored the synthesis of 2,5-substituted piperidines from ethyl 1-benzyl-6-cyano-3-piperidinecarboxylate, which is structurally related to ethyl 1-(4-fluorobenzoyl)piperidine-3-carboxylate. These compounds are pharmacologically interesting, suggesting potential medical applications.
Platelet Aggregation Inhibitory Activity
A study conducted by Hayashi et al. (1998) found that ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate exhibited potent inhibition of human platelet aggregation. This suggests its potential as an antithrombotic treatment.
Antibacterial and Antifungal Properties
Research on ethyl 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylate by Shafi et al. (2021) demonstrated good antibacterial and antifungal activities, indicating its potential use in combating infectious diseases.
Anticancer Agents
A study by Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as anticancer agents. Some compounds showed strong anticancer activity, underscoring the potential of such structures in cancer treatment.
Spectroscopy for Structural Analysis
Research focusing on the NMR spectroscopy of N‐[(benzo‐ or heterocycloalkyl)methyl or ethyl]‐4‐(p‐fluorobenzoyl)piperidines, including compounds similar to ethyl 1-(4-fluorobenzoyl)piperidine-3-carboxylate, provided valuable insights into their structure and properties (Masaguer & Raviña, 1998).
Metabolite Identification
Research on the metabolism of YM758, a novel inhibitor of the If current channel, identified metabolites structurally related to ethyl 1-(4-fluorobenzoyl)piperidine-3-carboxylate. This study offers insights into drug metabolism and excretion mechanisms (Umehara et al., 2009).
5-HT2 Receptor Antagonist Activity
A study by Watanabe et al. (1992) synthesized compounds with a 4-(4-fluorobenzoyl)piperidine group, displaying potent 5-HT2 antagonist activity, suggesting their potential use in treating conditions like depression.
Antibacterial Study
A study by Khalid et al. (2016) on N-substituted derivatives of a compound structurally related to ethyl 1-(4-fluorobenzoyl)piperidine-3-carboxylate demonstrated moderate to significant antibacterial activity, indicating potential applications in antimicrobial therapy.
properties
IUPAC Name |
ethyl 1-(4-fluorobenzoyl)piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO3/c1-2-20-15(19)12-4-3-9-17(10-12)14(18)11-5-7-13(16)8-6-11/h5-8,12H,2-4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKXFJVRNPZOHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

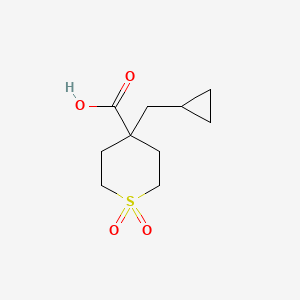
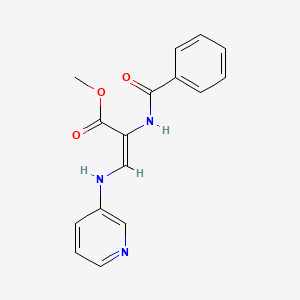

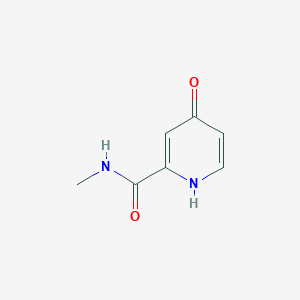

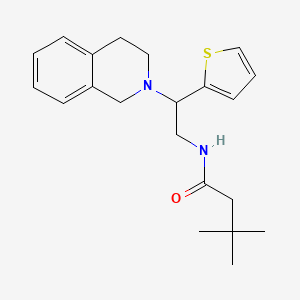
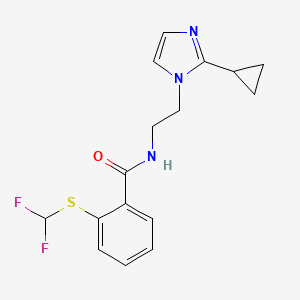
![Ethyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2415720.png)
![1-benzyl-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2415721.png)
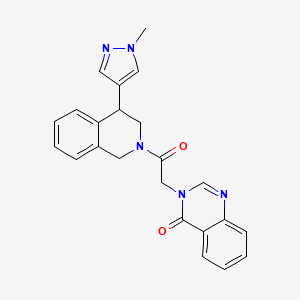
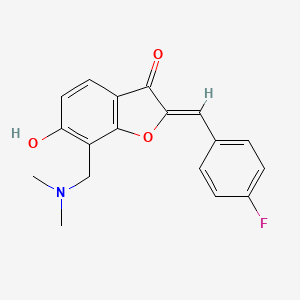
![3-[(2,2-difluoroethoxy)methyl]-1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2415724.png)
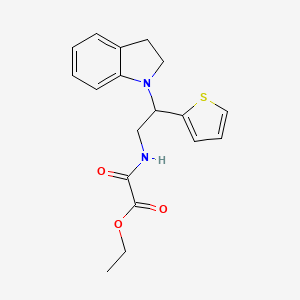
![7,7-Difluoro-1-azaspiro[3.5]nonan-2-one](/img/structure/B2415726.png)